Tert-butyl (4-bromo-2-thienyl)acetate
Description
Properties
Molecular Formula |
C10H13BrO2S |
|---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C10H13BrO2S/c1-10(2,3)13-9(12)5-8-4-7(11)6-14-8/h4,6H,5H2,1-3H3 |
InChI Key |
SIJMWXSGTKEHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Crystal Engineering: Substituents like NO₂, Cl, and Br dictate molecular conformation and packing. For example, nitro groups enable planar geometries and layered structures, while bromine may favor halogen bonding or steric-driven motifs .
Preparation Methods
Acid-Catalyzed Fischer Esterification
Procedure :
(4-Bromo-2-thienyl)acetic acid is refluxed with excess tert-butanol in the presence of concentrated sulfuric acid (2–5 mol%) under anhydrous conditions. The reaction typically proceeds at 65–80°C for 12–24 hours.
Key Data :
-
Purity : >98% (GC/HPLC)
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and distillation.
Example :
Coupling Agent-Mediated Esterification
Procedure :
Employing carbodiimides (e.g., DCC, EDCI) with tert-butanol and catalytic DMAP in dichloromethane or THF.
Advantages :
Example :
-
Reagents : (4-Bromo-2-thienyl)acetic acid (10 mmol), DCC (12 mmol), DMAP (0.5 mmol), tert-butanol (15 mmol).
-
Conditions : 0°C to room temperature, 12 hours.
Synthesis of (4-Bromo-2-Thienyl)Acetic Acid Precursor
Bromination of 2-Thienylacetic Acid
Procedure :
Electrophilic bromination using Br₂ (1.1 eq) in acetic acid at 0–25°C, followed by regioselective substitution at the 4-position of the thiophene ring.
Key Data :
Mechanism :
Cyanation and Hydrolysis
Procedure :
-
Nucleophilic substitution : 4-Bromo-2-thienyl bromide reacts with NaCN in DMF/H₂O (1:1) at 50°C.
-
Hydrolysis : The resulting nitrile is treated with NaOH (6M) under reflux to yield (4-bromo-2-thienyl)acetic acid.
Key Data :
Alternative Routes via Cross-Coupling
Suzuki-Miyaura Coupling
Procedure :
Arylboronic esters of 4-bromo-2-thiophene derivatives are coupled with tert-butyl bromoacetate using Pd(PPh₃)₄ as a catalyst.
Example :
Flow Synthesis
Procedure :
Microreactor systems enable rapid lithiation-borylation of 4-bromo-2-thienyl halides, followed by carboxylation and esterification.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Esterification | 85–92 | >98 | High | High |
| Coupling Agent Route | 78–88 | >97 | Moderate | Moderate |
| Bromination-Hydrolysis | 70–85 | 95–98 | High | Low |
| Suzuki Coupling | 65–72 | >95 | Low | High |
| Flow Synthesis | 89–94 | >99 | High | Moderate |
Critical Challenges and Optimizations
-
Regioselectivity in Bromination : Use of Lewis acids (e.g., FeCl₃) improves 4-bromo isomer yield.
-
Esterification Side Reactions : Tert-butanol excess (3–5 eq) minimizes transesterification.
-
Purification : Silica gel chromatography (hexane:ethyl acetate, 9:1) effectively isolates the product.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for tert-butyl (4-bromo-2-thienyl)acetate, and what reaction conditions optimize yield?
The synthesis typically involves esterification of (4-bromo-2-thienyl)acetic acid with tert-butanol under acidic catalysis. Common catalysts include sulfuric acid or p-toluenesulfonic acid (0.5–1.0 eq.), with refluxing in anhydrous dichloromethane or toluene (60–80°C, 12–24 hours) . Yield optimization requires strict control of moisture, stoichiometric excess of tert-butanol (1.2–1.5 eq.), and inert atmosphere (N₂/Ar). Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >90% purity.
Q. How is this compound characterized to confirm structure and purity?
Characterization employs ¹H/¹³C NMR to verify ester carbonyl resonance (~170 ppm) and thienyl/bromo substituents. Mass spectrometry (ESI-TOF or EI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 291.03 for C₁₀H₁₃BrO₂S). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.3% for C, H, Br) .
Advanced Research Questions
Q. How can steric effects of the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The tert-butyl ester creates steric hindrance, slowing transmetalation in palladium-catalyzed couplings. Strategies to mitigate this include:
- Using bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd intermediate .
- Elevating reaction temperatures (80–100°C) in polar aprotic solvents (DMF, THF).
- Employing microwave-assisted synthesis to enhance kinetic control . Yields drop by ~15–20% compared to less hindered analogs, necessitating optimization via DOE (Design of Experiments).
Q. What strategies resolve low yields in nucleophilic substitution reactions at the 4-bromo-thienyl position?
Competing side reactions (e.g., ester hydrolysis or thienyl ring decomposition) require:
- Protection of the ester : Use silyl protecting groups (TMSCl) in basic conditions .
- Solvent selection : DMF or DMSO stabilizes transition states for SNAr (nucleophilic aromatic substitution).
- Catalysis : Add CuI (5 mol%) to accelerate bromide displacement with amines or alkoxides . Monitor reaction progress via TLC (Rf shift) and LC-MS to detect intermediates.
Q. How should researchers address contradictions in reported synthetic methods (e.g., catalyst choice)?
Discrepancies in acid catalysts (H₂SO₄ vs. p-TsOH) arise from substrate sensitivity. Systematic comparison involves:
- Catalyst screening : Test H₂SO₄, p-TsOH, and Lewis acids (e.g., FeCl₃) at 0.5–2.0 eq. .
- Kinetic analysis : Use in situ IR to track esterification rates.
- Byproduct profiling : GC-MS identifies tert-butyl ethers (from alcohol dehydration) with H₂SO₄, favoring p-TsOH for cleaner reactions . Validate findings with control experiments and replicate under standardized conditions.
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show variability in thienyl proton splitting patterns?
Conformational flexibility of the thienyl ring and ester rotamers leads to dynamic NMR effects. Solutions include:
- Acquiring spectra at elevated temperatures (50°C in DMSO-d₆) to average signals .
- Using 2D NMR (COSY, NOESY) to resolve coupling networks and confirm regiochemistry.
- Comparing with computed DFT chemical shifts (B3LYP/6-31G*) .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Liquid-liquid extraction : Separate unreacted acid (aqueous NaHCO₃) from the ester (organic phase).
- Distillation : Remove low-boiling solvents (e.g., CH₂Cl₂) under reduced pressure.
- Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals (mp 45–47°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
